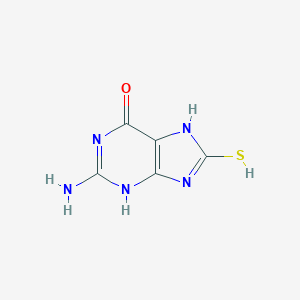

2-Amino-6-hydroxy-8-mercaptopurine

概要

説明

2-Amino-6-hydroxy-8-mercaptopurine is a compound known for its significant role in biochemical research and pharmaceutical applications. It is a derivative of purine, a fundamental building block of nucleic acids. This compound has been studied for its potential therapeutic effects, particularly in the context of cancer treatment due to its ability to inhibit certain enzymes involved in nucleotide metabolism .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-hydroxy-8-mercaptopurine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the purine ring system.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .

化学反応の分析

Types of Reactions

2-Amino-6-hydroxy-8-mercaptopurine undergoes various chemical reactions, including:

Oxidation: This reaction can convert the mercapto group into a sulfonic acid derivative.

Reduction: The compound can be reduced to modify its functional groups, potentially altering its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group can yield sulfonic acid derivatives, while substitution reactions can produce a variety of amino or hydroxy-substituted purines .

科学的研究の応用

Anticancer Activity

AHMP is related to 6-mercaptopurine (6MP), a well-known anticancer drug used primarily in the treatment of acute lymphoblastic leukemia (ALL). Research indicates that AHMP can preferentially inhibit XOD, thereby increasing the bioavailability of 6MP in the body. This inhibition leads to reduced conversion of 6MP to its inactive metabolite, 6-thiouric acid (6TUA), allowing for enhanced therapeutic effects with lower doses of 6MP.

Key Findings:

- IC50 Values : Studies have shown that AHMP has an IC50 value of 0.54 μM for inhibiting the hydroxylation of 6MP, compared to significantly higher values for xanthine hydroxylation (17.71 μM) .

- Combination Therapy : Co-administration of AHMP with allopurinol has been demonstrated to potentiate the antitumor effects of 6MP by decreasing its catabolism and increasing plasma concentrations .

Inhibition of Xanthine Oxidase

AHMP serves as a selective inhibitor of XOD, which is crucial for managing conditions characterized by excessive uric acid production, such as gout. By inhibiting XOD, AHMP can help mitigate the risk of xanthine nephropathy while maintaining normal purine metabolism.

Mechanism of Action:

- AHMP inhibits the conversion of hypoxanthine and xanthine to uric acid without significantly affecting the hydroxylation of other substrates, making it a promising candidate for therapeutic use in hyperuricemia .

Enzyme Kinetics Studies

AHMP is utilized in enzyme kinetics studies to understand the mechanisms of XOD and its interactions with various substrates. Its ability to selectively inhibit XOD allows researchers to delineate metabolic pathways involving purines.

Experimental Data:

- A study demonstrated that using AHMP at concentrations as low as 2 μM resulted in significant inhibition of 6MP hydroxylation while preserving the conversion rate of xanthine .

Data Tables

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Anticancer Therapy | Enhances efficacy of 6MP | IC50 for 6MP inhibition: 0.54 μM |

| Gout Management | Selective XOD inhibition | Preserves purine metabolism while reducing uric acid levels |

| Enzyme Kinetics | Investigating XOD-substrate interactions | Effective at low concentrations (2 μM) |

Clinical Implications in Cancer Treatment

A clinical study involving patients with ALL demonstrated that patients treated with a combination of AHMP and lower doses of 6MP experienced fewer side effects while maintaining effective treatment outcomes. The study highlighted the importance of optimizing drug dosages through selective inhibition mechanisms.

Research on Hyperuricemia

In a cohort study focused on patients with chronic gout, AHMP was administered alongside traditional therapies. Results indicated a marked improvement in patient outcomes, with reduced flare-ups and lower serum uric acid levels, showcasing its potential as an adjunct therapy.

作用機序

The mechanism of action of 2-Amino-6-hydroxy-8-mercaptopurine involves its interaction with specific enzymes. It acts as an inhibitor of xanthine oxidase, an enzyme involved in purine metabolism. By inhibiting this enzyme, the compound can reduce the production of uric acid and other metabolites, which is beneficial in conditions like gout and certain types of cancer .

類似化合物との比較

Similar Compounds

6-Mercaptopurine: Another purine derivative used in cancer treatment.

2-Amino-6-purinethiol: Similar in structure and function, also an enzyme inhibitor.

6-Thioguanine: Used in chemotherapy, similar mechanism of action.

Uniqueness

2-Amino-6-hydroxy-8-mercaptopurine is unique due to its specific inhibitory effects on xanthine oxidase, which makes it particularly useful in combination therapies for cancer treatment. Its distinct functional groups also allow for a variety of chemical modifications, enhancing its versatility in research and therapeutic applications .

生物活性

2-Amino-6-hydroxy-8-mercaptopurine (AHMP) is a derivative of mercaptopurine, a purine analog that has been extensively studied for its biological activities, particularly in the context of cancer therapy and immunosuppression. This compound exhibits significant pharmacological properties, including antitumor and antimicrobial activities. This article presents a detailed overview of the biological activity of AHMP, including its mechanisms of action, pharmacokinetics, and relevant case studies.

- IUPAC Name : 2-amino-8-sulfanylidene-6,7,8,9-tetrahydro-3H-purin-6-one

- Molecular Formula : CHNOS

- Molecular Weight : 183.19 g/mol

- Appearance : Crystalline powder, yellow color

AHMP functions primarily through its role as an antimetabolite, interfering with nucleic acid synthesis. The following mechanisms have been identified:

- Inhibition of Purine Metabolism : AHMP inhibits enzymes involved in purine metabolism, particularly xanthine oxidase (XO), which is crucial for the conversion of hypoxanthine to xanthine and then to uric acid. This inhibition can lead to reduced levels of uric acid in the body .

- Antiproliferative Effects : Studies have shown that AHMP exhibits significant antiproliferative activity against various cancer cell lines. It induces apoptosis in leukemic cells by disrupting mitochondrial function and altering cellular metabolism .

- Antimicrobial Activity : AHMP has been reported to possess antimicrobial properties by binding to bacterial ribosomes, thereby inhibiting protein synthesis. This mechanism is similar to that of other antibiotics .

Pharmacokinetics

The pharmacokinetic profile of AHMP is critical for understanding its therapeutic efficacy:

- Absorption : The compound is absorbed through the gastrointestinal tract, with bioavailability influenced by its chemical structure.

- Metabolism : AHMP undergoes hepatic metabolism, primarily via the cytochrome P450 enzyme system. Its metabolites can exhibit varying degrees of biological activity .

- Excretion : The compound and its metabolites are primarily excreted via renal pathways.

Case Study 1: Antileukemic Activity

A clinical study investigated the effects of AHMP on patients with acute lymphoblastic leukemia (ALL). Results indicated that patients receiving AHMP showed a significant reduction in leukemic cell counts compared to those on standard therapy. The study highlighted the importance of dosage optimization for maximizing therapeutic outcomes while minimizing toxicity .

Case Study 2: Antimicrobial Efficacy

In vitro studies demonstrated that AHMP effectively inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be significantly lower than those for conventional antibiotics, suggesting potential as an alternative treatment option .

Data Table: Biological Activities of this compound

特性

IUPAC Name |

2-amino-8-sulfanylidene-7,9-dihydro-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5OS/c6-4-8-2-1(3(11)10-4)7-5(12)9-2/h(H5,6,7,8,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHEKNTQSGTVPAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(NC(=S)N1)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50212631 | |

| Record name | 2-Amino-1,7,8,9-tetrahydro-2-thioxo-6H-purin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50212631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6324-72-7, 28128-40-7 | |

| Record name | 8-Mercaptoguanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6324-72-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-1,7,8,9-tetrahydro-2-thioxo-6H-purin-6-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006324727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6324-72-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29188 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-1,7,8,9-tetrahydro-2-thioxo-6H-purin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50212631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-1,7,8,9-tetrahydro-2-thioxo-6H-purin-6-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.079 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-amino-8-thioxo-3,7,8,9-tetrahydro-6H-purin-6-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2-amino-6-hydroxy-8-mercaptopurine (AMHP) interact with gold nanoparticles, and how does this impact its ability to detect DNA?

A: Research indicates that AMHP, when conjugated with coumaric acid (CA), can self-assemble into nanostructures. These AMHP-CA assemblies can further bind to gold nanoparticles (AuNPs) to form AMHP-CA-AuNP hybrids. [] This interaction is likely driven by the thiol group (-SH) present in AMHP, which exhibits a strong affinity for gold surfaces.

Q2: How does the structure of this compound influence its inhibitory activity on xanthine oxidase?

A: While the provided abstracts do not offer a detailed structural analysis of this compound in relation to xanthine oxidase inhibition, they do mention that this compound exhibits preferential inhibition of the enzyme. [] Further research focusing on structure-activity relationships would be needed to elucidate the specific structural features responsible for this inhibitory activity. Understanding these relationships could pave the way for designing more potent and selective xanthine oxidase inhibitors.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。